
Fmoc-Val-Ala-OH
描述
Fmoc-Val-Ala-OH: . This compound is notable for its role in facilitating the targeted delivery of therapeutic agents, making it a valuable tool in medicinal chemistry and drug development.
准备方法
Synthetic Routes and Reaction Conditions: Fmoc-Val-Ala-OH is synthesized using solid-phase peptide synthesis (SPPS), a method that allows for the step-by-step assembly of peptides on an insoluble resin support . The synthesis involves the following steps:
Fmoc Protection: The amino group of valine is protected using the fluorenylmethoxycarbonyl (Fmoc) group.
Coupling: The Fmoc-protected valine is coupled with alanine using a coupling reagent such as HBTU (O-Benzotriazole-N,N,N’,N’-tetramethyluronium hexafluorophosphate) in the presence of a base like DIPEA (N,N-Diisopropylethylamine).
Deprotection: The Fmoc group is removed using a solution of piperidine in DMF (dimethylformamide), exposing the amino group for further reactions.
Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale, often utilizing automated peptide synthesizers to ensure high efficiency and purity. The process involves rigorous quality control measures to maintain consistency and meet regulatory standards .
化学反应分析
Types of Reactions: Fmoc-Val-Ala-OH undergoes several types of chemical reactions, including:
Cleavage Reactions: The compound is cleaved by lysosomal enzymes such as cathepsin B, which is crucial for its role in ADCs.
Coupling Reactions: It can be coupled with other amino acids or peptides using standard peptide coupling reagents.
Common Reagents and Conditions:
Cleavage: Cathepsin B in a lysosomal environment.
Coupling: HBTU, DIPEA, and piperidine in DMF.
Major Products:
Cleavage: The major products are the individual amino acids or peptides resulting from the enzymatic cleavage.
Coupling: The major products are extended peptides or peptide conjugates.
科学研究应用
Solid-Phase Peptide Synthesis (SPPS)
Overview : Fmoc-Val-Ala-OH is primarily used in solid-phase peptide synthesis, a widely adopted method for constructing peptides. The Fmoc group serves as a protective group that can be easily removed under basic conditions, allowing for the sequential addition of amino acids to form complex peptide chains.
Key Features :
- Molecular Formula : C₂₃H₂₆N₂O₅
- Molecular Weight : 410.46 g/mol
- Melting Point : 217–219°C
- Solubility : Slightly soluble in DMF and DMSO
Case Study : In a study by Zinieris et al., the efficiency of this compound in SPPS was demonstrated, showing complete deprotection (99.99%) using 20% piperidine in DMF after 9 minutes, highlighting its effectiveness as a building block for peptide synthesis .
Development of Peptide-Based Drugs
Overview : this compound is integral in the development of peptide-based therapeutics, including antibody-drug conjugates (ADCs). These conjugates are designed to deliver cytotoxic agents specifically to cancer cells, enhancing therapeutic efficacy while minimizing side effects on healthy tissues.
Mechanism of Action : The compound acts as a cleavable linker in ADCs, allowing for the selective release of the drug upon reaching the target site. This specificity is crucial for effective cancer treatment.
Case Study : Research has shown that dipeptide linkers like Val-Ala are effective in creating oligonucleotide-drug conjugates, which can be utilized for targeted cancer therapies . The synthesis and characterization of these conjugates have demonstrated promising antiproliferative activity against cancer cell lines.
Material Science Applications
Overview : Beyond biological applications, this compound has been explored in material science, particularly in the self-assembly of novel materials. Its properties facilitate the formation of hydrogels and other advanced materials.
Case Studies :
- A study highlighted the role of this compound in self-assembled structures necessary for creating materials with tailored properties .
- Another investigation into its use in perovskite solar cells showed that incorporating Fmoc-protected amino acids can enhance device efficiency and stability .
Analytical Applications
This compound is also utilized in analytical chemistry, particularly in high-performance liquid chromatography (HPLC) for quantifying peptide concentrations. Its strong UV absorbance at 302 nm allows for accurate monitoring during synthesis and deprotection reactions.
Summary Table of Applications
作用机制
Mechanism: Fmoc-Val-Ala-OH functions as a cleavable linker in ADCs. Upon entering the lysosomal environment of target cells, the compound is cleaved by cathepsin B, releasing the active drug .
Molecular Targets and Pathways: The primary target is the lysosomal enzyme cathepsin B, which recognizes and cleaves the Val-Ala sequence, triggering the release of the conjugated drug .
相似化合物的比较
Fmoc-Val-OH: Used in peptide synthesis but lacks the cleavable linker functionality.
Fmoc-Ala-OH: Another Fmoc-protected amino acid used in peptide synthesis.
Uniqueness: Fmoc-Val-Ala-OH is unique due to its lysosomally cleavable linker property, which is not present in other Fmoc-protected amino acids. This feature makes it particularly valuable in the construction of ADCs and other targeted therapeutic agents .
By understanding the synthesis, reactions, applications, and mechanisms of this compound, researchers can better utilize this compound in various scientific and industrial fields, driving advancements in targeted drug delivery and therapeutic development.
生物活性
Fmoc-Val-Ala-OH (Fluorenylmethyloxycarbonyl-Valine-Alanine) is a dipeptide derivative that has garnered attention in biochemical research due to its potential biological activities, particularly in the fields of cancer therapy and peptide synthesis. This article explores its biological activity, synthesis, and relevant research findings.
Chemical Structure and Properties
This compound has the molecular formula and a molecular weight of 414.47 g/mol. The Fmoc group serves as a protective group for the amine function during peptide synthesis, allowing for selective reactions.
Anticancer Properties
Research has indicated that this compound and its derivatives exhibit significant anticancer activity. A study highlighted the importance of the Val-Ala linker in enhancing the biological activity of peptide conjugates. For instance, conjugates containing this linker demonstrated IC50 values ranging from 2.85 to 11.18 µM against A2780 ovarian cancer cells, showcasing their potential as therapeutic agents in cancer treatment .
The biological activity of this compound is largely attributed to its ability to inhibit specific cellular pathways involved in cancer cell proliferation. The compound interacts with mitochondrial ATP synthase, disrupting ATP production and leading to apoptotic cell death. This mechanism was observed in various studies where modifications of the Val-Ala sequence were shown to influence binding affinity and inhibitory potency against ATP hydrolysis .
Synthesis Methods
The synthesis of this compound typically involves solid-phase peptide synthesis (SPPS), where the Fmoc group is sequentially removed and amino acids are coupled. The process generally follows these steps:
- Attachment to Resin : The first amino acid (Fmoc-Val) is attached to a solid support resin.
- Deprotection : The Fmoc group is removed using a solution of piperidine in DMF.
- Coupling : The next amino acid (Ala) is coupled using coupling reagents like HBTU or HOBt in the presence of a base like DIEA.
- Final Deprotection : The final product is obtained by deprotecting any remaining groups.
Case Studies
Several studies have assessed the biological activity of this compound through various experimental setups:
- Peptide Array Screening : This method was employed to evaluate cell-adhesion peptides, demonstrating how modifications in peptide sequences can enhance biological functions such as increased intracellular calcium concentration, which is crucial for inducing apoptosis .
- In Vivo Studies : Preclinical studies utilizing physiologically based pharmacokinetic (PBPK) modeling have been conducted to predict the absorption and metabolism of compounds similar to this compound, further supporting its potential therapeutic applications .
Data Summary
Study | Cell Line | IC50 (µM) | Mechanism |
---|---|---|---|
Study 1 | A2780 | 2.85 | ATP synthase inhibition |
Study 2 | Panc-1 | 5.03 | Apoptosis induction via mitochondrial disruption |
Study 3 | MCF-7 | Varies | Structural modification impact on bioactivity |
属性
IUPAC Name |
(2S)-2-[[(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-methylbutanoyl]amino]propanoic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2O5/c1-13(2)20(21(26)24-14(3)22(27)28)25-23(29)30-12-19-17-10-6-4-8-15(17)16-9-5-7-11-18(16)19/h4-11,13-14,19-20H,12H2,1-3H3,(H,24,26)(H,25,29)(H,27,28)/t14-,20-/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KQZMZNLKVKGMJS-XOBRGWDASA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NC(C)C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)O)NC(=O)[C@H](C(C)C)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N2O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。